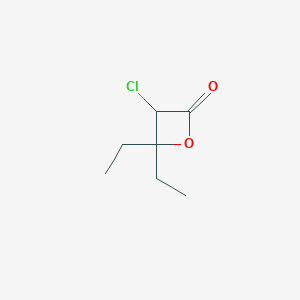
3-Chloro-4,4-diethyloxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4,4-diethyloxetan-2-one is an organic compound with a unique structure that includes a chloro group and two ethyl groups attached to an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,4-diethyloxetan-2-one typically involves the reaction of 3-chloro-2-oxetanone with diethyl zinc under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,4-diethyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different products depending on the reducing agents used.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of substituted oxetanes.
Scientific Research Applications
3-Chloro-4,4-diethyloxetan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4,4-diethyloxetan-2-one involves its interaction with molecular targets through its functional groups. The chloro group and the oxetane ring play crucial roles in its reactivity and interactions. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and other proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-oxetanone: A precursor in the synthesis of 3-Chloro-4,4-diethyloxetan-2-one.
4,4-Diethyloxetan-2-one: Lacks the chloro group but has similar structural features.
3-Chloro-4,4-dimethyloxetan-2-one: Similar structure with different alkyl groups.
Uniqueness
This compound is unique due to the presence of both chloro and ethyl groups on the oxetane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
79930-61-3 |
|---|---|
Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
3-chloro-4,4-diethyloxetan-2-one |
InChI |
InChI=1S/C7H11ClO2/c1-3-7(4-2)5(8)6(9)10-7/h5H,3-4H2,1-2H3 |
InChI Key |
FHFCZYASXIUGED-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(C(=O)O1)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)
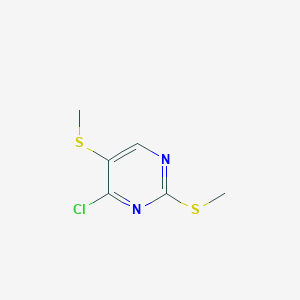

![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
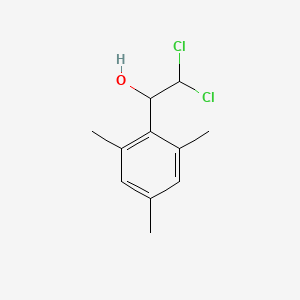

![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)


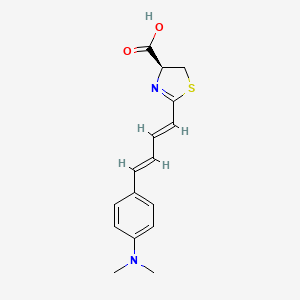
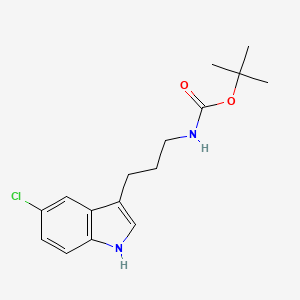
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)
